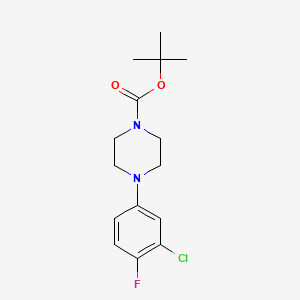

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine

Description

N-Boc-4-N-(3-Chloro-4-Fluorophenyl)piperazine is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 3-chloro-4-fluorophenyl substituent at the N4 position. The Boc group enhances stability during synthetic processes, preventing unwanted reactions at the piperazine nitrogen . The 3-chloro-4-fluorophenyl moiety introduces steric and electronic effects critical for biological interactions. This compound is often utilized as an intermediate in drug discovery, particularly for central nervous system (CNS) agents, kinase inhibitors, and antimicrobials, where piperazine scaffolds are prevalent .

Properties

CAS No. |

951626-70-3 |

|---|---|

Molecular Formula |

C15H20ClFN2O2 |

Molecular Weight |

314.78 g/mol |

IUPAC Name |

tert-butyl 4-(3-chloro-4-fluorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(16)10-11/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

VQFYCADGBWVSIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine

General Synthetic Strategy

The key step in the synthesis of this compound is the nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed coupling of 1-N-Boc-piperazine with a suitably activated 3-chloro-4-fluorophenyl derivative. The Boc group serves to protect one nitrogen of the piperazine ring, allowing selective substitution at the other nitrogen.

Reported Synthetic Procedures

Method Using Halogenated Phenyl Derivative with 1-N-Boc-piperazine in Polar Aprotic Solvents

-

- 3-chloro-4-fluorophenyl derivative (often as a halogenated aromatic compound)

- 1-N-Boc-piperazine

- Catalyst: Potassium iodide (KI) or sodium iodide (NaI)

- Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethyl acetate/petroleum ether for recrystallization

- Base: Pyridine or hexahydro-1,5-cyclooctadiene (as per patent CN109516953A)

-

- Temperature: Reflux conditions typically between 100–200 °C depending on solvent and scale

- Molar ratios: 1:1 to 1:10 of 3-chloro-4-fluorophenyl derivative to 1-N-Boc-piperazine

- Reaction time: Approximately 12 hours, monitored by thin layer chromatography (TLC)

- Post-reaction treatment: Cooling to precipitate product, filtration, and recrystallization

-

- Yields reported range from 75% to 80% after recrystallization

-

- In a typical procedure, 10 g of the chloro-fluoro phenyl compound is reacted with 19.3 g of 1-N-Boc-piperazine and 11.5 g of KI in 100 mL DMF under reflux for 12 hours. After cooling and acid treatment (e.g., HCl gas), the product is precipitated by adding water and isolated by filtration, then purified by recrystallization from ethyl acetate/petroleum ether to yield a faint yellow solid product.

Alternative Solvent Systems and Catalysts

Use of ethyl acetate, methylene chloride, methanol, dioxane, or mixtures thereof as solvents has been documented, with reaction temperatures adjusted accordingly (20–200 °C).

Catalysts such as KI and NaI facilitate the nucleophilic aromatic substitution by halide exchange or activation.

Protection and Deprotection Steps

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | DMF, DMSO, ethyl acetate, methylene chloride | Polar aprotic solvents preferred for S_NAr |

| Catalyst | KI, NaI | Halide salts to promote substitution |

| Temperature | 100–200 °C | Reflux conditions for efficient conversion |

| Molar Ratio (Phenyl:Boc-piperazine) | 1:1 to 1:10 | Excess Boc-piperazine used to drive reaction |

| Reaction Time | 12 hours | Monitored by TLC for completion |

| Work-up | Cooling, acid treatment (HCl), filtration | Precipitation and purification by recrystallization |

Purification Techniques

Precipitation: Cooling the reaction mixture or addition of water or anti-solvents leads to precipitation of the crude product.

Filtration: The solid product is isolated by suction filtration.

Recrystallization: Typically performed from ethyl acetate/petroleum ether mixtures to improve purity and obtain a solid product suitable for characterization and further use.

Drying: Techniques such as rotary evaporation under reduced pressure, freeze drying, or spray drying may be employed for solvent removal and product isolation.

Characterization and Quality Control

Reaction progress is monitored by thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

NMR spectra (¹H and ¹³C) are recorded typically in CDCl₃ solvent, with chemical shifts referenced to residual solvent peaks.

Purity is assessed by chromatographic methods and melting point determination.

Summary Table of Key Literature Methods

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-Chloro-4-Fluoro phenyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce this compound amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block for developing new drugs. The presence of the chloro and fluoro substituents enhances its biological activity by influencing the compound's interaction with biological targets.

Case Study: Antimycobacterial Activity

Research has indicated that derivatives of piperazine, including those containing halogen substituents like chlorine and fluorine, exhibit significant activity against Mycobacterium tuberculosis. For instance, modifications to the piperazine ring can lead to compounds with improved potency against bacterial strains resistant to conventional treatments .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various transformations. The N-Boc protecting group is particularly useful as it can be selectively removed under mild conditions, allowing for further functionalization of the molecule without compromising other reactive sites.

Deprotection Strategies

Recent studies have highlighted effective methods for deprotecting the N-Boc group from piperazine derivatives. For example, using oxalyl chloride in methanol allows for rapid and high-yield deprotection of N-Boc amines, which is essential for synthesizing more complex structures .

Drug Development

The exploration of this compound in drug development is ongoing, with several studies investigating its potential as a therapeutic agent. The compound's structural features make it a candidate for developing inhibitors targeting specific proteins involved in disease pathways.

Example: Cancer Therapeutics

In cancer research, derivatives of piperazine have been synthesized and tested for their ability to inhibit protein-protein interactions critical for tumor growth. For instance, compounds derived from this compound have shown promise in inhibiting interactions between proteins involved in cancer progression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of compounds like this compound is vital for optimizing their efficacy and reducing toxicity. Researchers have conducted extensive SAR studies to identify how variations in substituents affect biological activity.

Findings from SAR Studies

Studies demonstrate that introducing electron-withdrawing groups, such as chlorine and fluorine, significantly enhances the binding affinity of piperazine derivatives to their biological targets . This insight facilitates the rational design of more effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are extensively studied for their pharmacological versatility. Below is a detailed comparison of N-Boc-4-N-(3-Chloro-4-Fluorophenyl)piperazine with structurally analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence activity:

Key Trends :

- Electron-withdrawing groups (Cl, F) at meta/para positions enhance receptor binding and cytotoxicity .

- Ortho substitution is generally detrimental due to steric hindrance .

- Boc protection improves synthetic handling but may reduce solubility compared to unprotected amines .

Piperazine N4-Substituent Effects

The substituent at the piperazine N4 position modulates activity and pharmacokinetics:

Key Trends :

- Bulky N4 groups (e.g., Boc, benzoyl) improve target specificity but may reduce membrane permeability .

- Hydrophilic groups (e.g., carboxamide) enhance solubility and receptor interactions .

Anticancer Activity

Antimicrobial Activity

Physicochemical Properties

| Property | N-Boc-4-N-(3-Cl-4-F-Phenyl)piperazine | 4-(3-Cl-4-F-Phenyl)piperazine | 4-(4-Trifluoromethylphenyl)piperazine |

|---|---|---|---|

| Molecular Weight | ~350 g/mol | ~250 g/mol | ~300 g/mol |

| LogP | 3.2 (predicted) | 2.1 | 3.8 |

| Solubility | Low (Boc group) | Moderate | Low |

| Metabolic Stability | High (Boc protection) | Moderate | High (CF3 group) |

Key Insights :

- Halogenated analogs exhibit better metabolic stability than methoxy or hydroxyl derivatives .

Biological Activity

N-Boc-4-N-(3-Chloro-4-Fluoro phenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

This compound is characterized by the following structure:

This structure includes a piperazine ring, a Boc (tert-butyloxycarbonyl) protecting group, and a 3-chloro-4-fluorophenyl substituent.

Anticancer Properties

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT-15 | 2.5 | Induces apoptosis via ROS generation | |

| FaDu | 1.8 | Enhances cytotoxicity through apoptosis | |

| MDA-MB-231 | 1.5 | Inhibits PARP activity and promotes cell death |

The compound has shown to induce apoptosis in various cancer cell lines, with mechanisms involving the generation of reactive oxygen species (ROS) and the inhibition of poly(ADP-ribose) polymerase (PARP) activity .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on neuropharmacological targets. It has been noted for its potential in treating neurodegenerative diseases by modulating cholinergic activity. Key findings include:

- Acetylcholinesterase Inhibition : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain .

- Neuroprotective Effects : Studies suggest that the compound may exhibit antioxidant properties, potentially protecting neurons from oxidative stress .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .

- Case Study 2 : A study evaluating the neuroprotective effects in models of Alzheimer’s disease showed that this compound improved cognitive function and reduced amyloid-beta plaque formation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the chloro and fluoro substituents on the phenyl ring enhances binding affinity to target proteins involved in cancer progression and neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.